Levofloxacin Q-Acid
CAS No.: 100986-89-8
Cat. No.: VC21338162
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 100986-89-8 |
---|---|
Molecular Formula | C13H9F2NO4 |
Molecular Weight | 281.21 g/mol |
IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 |
Standard InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Appearance | White Solid to Pale Yellow Solid |
Melting Point | >300 °C |
Chemical Identity and Structure
Levofloxacin Q-Acid, officially designated as (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is characterized by specific chemical identifiers that differentiate it in research literature and chemical databases . The compound possesses a unique molecular structure with a defined stereochemistry that contributes to its importance in pharmaceutical synthesis.
Chemical Identifiers
Levofloxacin Q-Acid is registered in chemical databases with specific identifiers that facilitate its recognition and categorization in scientific research. The following table presents the key chemical identifiers associated with this compound:
Table 1: Chemical Identifiers of Levofloxacin Q-Acid
Identifier | Value |
---|---|
CAS Registry Number | 100986-89-8 |
Molecular Formula | C13H9F2NO4 |
Molecular Weight | 281.215 g/mol |
InChIKey | NVKWWNNJFKZNJO-YFKPBYRVSA-N |
PubChem CID | 688333 |
Structural Characteristics
The molecular structure of Levofloxacin Q-Acid features a fluorinated quinolone core with a carboxylic acid functional group. This structure includes a benzoxazine ring system with two fluorine atoms at positions 9 and 10, which contribute to its chemical reactivity and pharmaceutical properties .
Table 2: Structural Features of Levofloxacin Q-Acid
Feature | Description |
---|---|
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 1/1 |
E/Z Centers | 0 |
Charge | 0 |
SMILES Notation | C[C@H]1COC2=C(F)C(F)=CC3=C2N1C=C(C(O)=O)C3=O |
The compound contains a single defined stereocenter with the S-configuration, which is critical for its role in the synthesis of levofloxacin and contributes to the biological activity of the final antibiotic product .
Physical Properties
The physical properties of Levofloxacin Q-Acid influence its handling, storage, and utilization in pharmaceutical manufacturing processes. These properties are essential considerations for researchers and manufacturers working with this compound.
Physical Characteristics
Levofloxacin Q-Acid exhibits specific physical characteristics that are important for its identification and quality control in pharmaceutical applications.
Table 3: Physical Properties of Levofloxacin Q-Acid
Property | Value |
---|---|
Physical Form | Yellow Crystalline Powder |
Melting Point | >280°C |
Optical Activity | UNSPECIFIED |
Commercial Purity | ≥98.0% (HPLC) |
These properties are significant for ensuring the quality and consistency of Levofloxacin Q-Acid when used in pharmaceutical synthesis and research applications.
Synthesis and Pharmaceutical Relevance
Levofloxacin Q-Acid plays a crucial role in the pharmaceutical industry, primarily as an intermediate in the synthesis of the antibiotic levofloxacin. Understanding its synthetic pathways and pharmaceutical relevance provides insight into its importance in drug development.
Synthetic Pathways
Multiple synthetic routes for producing Levofloxacin Q-Acid have been documented in scientific literature . One approach involves the use of synthons derived from (R)- and (S)-2-methylpiperazine, as referenced in a 2005 publication . The synthetic pathway must carefully control stereochemistry to ensure the desired S-configuration at the single stereocenter.
During synthesis, various process-related impurities can form, necessitating careful monitoring using High Performance Liquid Chromatography (HPLC) methods . These impurities can result from side reactions, incomplete conversions, or degradation processes during production.
Role in Levofloxacin Production
Levofloxacin Q-Acid serves as a key intermediate in the synthesis of levofloxacin, which is described as "an inhibitor of bacterial DNA gyrase and topoisomerase IV with a minimum inhibitory concentration (MIC) of 0.75 ug/mL against penicillin-resistant Streptococcus pneumoniae" .
Biological Activity
The biological activity of Levofloxacin Q-Acid differs significantly from that of levofloxacin itself, highlighting the importance of structural modifications in determining antimicrobial efficacy.
Antimicrobial Properties
Research has shown that Levofloxacin Q-Acid demonstrates limited direct antibacterial activity when compared to levofloxacin. According to experimental findings, Levofloxacin Q-Acid was inactive against both Methicillin-Resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae, even at concentrations as high as 128 μg/mL .
This lack of antibacterial activity is attributed to the absence of the piperazine moiety, which plays a critical role in the mechanism of action of fluoroquinolone antibiotics by facilitating binding to bacterial DNA gyrase and topoisomerase IV enzymes.
Comparative Activity with Levofloxacin
The contrast in antimicrobial activity between Levofloxacin Q-Acid and levofloxacin illustrates the structure-activity relationship in fluoroquinolone antibiotics:
Table 4: Comparison of Antibacterial Activity
Compound | Activity against MRSA | Activity against Klebsiella pneumoniae |
---|---|---|
Levofloxacin Q-Acid | Inactive (MIC > 128 μg/mL) | Inactive (MIC > 128 μg/mL) |
Levofloxacin | Active (MIC = 2 μg/mL) | Active (MIC = 4 μg/mL) |
This comparison emphasizes the importance of the piperazine moiety in conferring antibacterial activity to levofloxacin, and highlights how structural modifications can dramatically alter the biological properties of these compounds.
Research Applications and Modifications
Despite its limited direct antibacterial activity, Levofloxacin Q-Acid has been the subject of research exploring its potential applications through structural modifications and conjugation with other bioactive molecules.
Peptide Conjugation Studies
Research has investigated the potential of conjugating Levofloxacin Q-Acid with peptides to enhance or modify its biological properties. In one significant study, Levofloxacin Q-Acid was conjugated with a cyclic peptide [R4W4K] .
The results of this conjugation study revealed notable findings:
-
While Levofloxacin Q-Acid alone was inactive against MRSA and Klebsiella pneumoniae (MIC > 128 μg/mL)
-
The [R4W4K]-Levofloxacin-Q conjugate showed improved activity with MIC values of 8 μg/mL against MRSA and 32 μg/mL against Klebsiella pneumoniae
-
This improvement was primarily attributed to the antibacterial properties of the peptide component
The study concluded that "the conjugation of levofloxacin with [R4W4K] significantly reduced the antibacterial activity compared to the parent analogs, while [R4W4K]-levofloxacin-Q conjugate was more significantly potent than levofloxacin-Q alone" . This research demonstrates the potential for modifying Levofloxacin Q-Acid through conjugation to develop novel antibacterial compounds.
Analytical Applications
Levofloxacin Q-Acid is also utilized as a reference standard in pharmaceutical analysis, particularly in the identification and quantification of impurities in levofloxacin preparations . The compound is referenced as "Levofloxacin Related Compound B" in some pharmaceutical standards, highlighting its importance in quality control processes for levofloxacin production .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume